molecular formula C9H13N3O2 B185722 Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 115931-38-9

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B185722
CAS No.: 115931-38-9
M. Wt: 195.22 g/mol
InChI Key: CYLIWINGVGTQNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a bicyclic heterocyclic compound featuring a pyrazole fused to a partially saturated pyrimidine ring. Its synthesis typically involves a three-step process starting from ethyl 2-cyanoacetate, as outlined in Scheme 26 (). Key steps include cyclization with dimethylformamidine dimethyl acetal (70°C, 6 hours, 90% yield) and subsequent reduction using NaBH₄, yielding tetrahydropyrazolo derivatives (). The compound exists as stereoisomers due to substituent configurations at positions 5 and 5. For example, ethyl (5R,7S)-5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate (SYN) and ethyl (5S,7S)-5,7-dimethyl-4,5,6,7-tetrahydropyrimidine-3-carboxylate (ANTI) exhibit distinct NOE correlations and rigidity, as confirmed by NMR studies (). The compound’s spectral data includes characteristic signals in $^{13}\text{C}$ NMR (δ 162.73 for C=O) and a molecular ion peak at m/z 222.2 [M+H]$^+$ ().

Properties

IUPAC Name

ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-2-14-9(13)7-6-11-12-5-3-4-10-8(7)12/h6,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHAJDIVJNINOJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2NCCCN2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90561059
Record name Ethyl 1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115931-38-9
Record name Ethyl 1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Diethyl Oxalate with Cyclic Ketones

A foundational method involves the reaction of diethyl oxalate with tetrahydropyranone derivatives under strongly basic conditions. As detailed in patent CN108546266B, this approach proceeds via a three-step mechanism:

  • Enolate Formation : Lithium bis(trimethylsilyl)amide (LHMDS) in tetrahydrofuran (THF) at -70°C to -80°C deprotonates tetrahydropyranone, generating an enolate intermediate.

  • Nucleophilic Attack : The enolate attacks diethyl oxalate, forming 2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl) ethyl acetate.

  • Cyclization with Hydrazine : Treatment with hydrazine hydrate in glacial acetic acid induces pyrazole ring closure, yielding the ethyl ester precursor.

Key Data :

StepReagentsTemperatureYield
1LHMDS, THF-70°C to -80°C75–85%
3Hydrazine hydrate, AcOH20–30°C68–72%

This method achieves an overall yield of 51–61% after hydrolysis to the carboxylic acid.

Hydrazine-Mediated Cyclization of β-Keto Esters

Alternative routes utilize β-keto esters as starting materials. For example, ethyl 3-oxo-3-(pyrimidin-4-yl)propanoate reacts with hydrazine derivatives in ethanol under reflux to form the pyrazole ring. The trifluoromethyl variant of this compound (CAS 731149) demonstrates the adaptability of this approach for substituted derivatives.

Reaction Mechanism :

  • Hydrazine Addition : Hydrazine attacks the keto group, forming a hydrazone intermediate.

  • Cyclodehydration : Intramolecular dehydration yields the pyrazole ring, with the ethyl ester retained at position 3.

Optimization Insights :

  • Solvent Effects : Ethanol outperforms DMF or DMSO due to better solubility of intermediates.

  • Temperature : Reflux conditions (78°C) maximize cyclization efficiency.

Industrial-Scale Considerations

Raw Material Costs and Alternatives

The reliance on tetrahydropyranone (≥$250/g) and LHMDS (≥$150/g) poses economic barriers. Substituting LHMDS with cheaper bases like sodium hydride reduces costs but lowers yields by 15–20%.

Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitationsYield
Cyclocondensation (LHMDS)High purity, scalableExpensive reagents51–61%
Hydrazine CyclizationLow cost, simple setupLimited to unsubstituted derivatives45–55%
Palladium CatalysisEnables diversificationFunctional group sensitivity30–40%

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce different stereoisomers of the compound .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the efficacy of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine derivatives as Hepatitis B Virus (HBV) core protein allosteric modulators (CpAMs). These compounds have demonstrated the ability to inhibit HBV replication effectively.

Case Study: HBV Inhibition

A study published in October 2023 explored a series of tetrahydropyrazolo compounds as potential HBV CpAMs. The lead compound showed significant inhibition of HBV DNA viral load in an animal model, suggesting its potential for therapeutic use against HBV infections .

Cancer Therapy

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate has been investigated for its role as a ROS1 inhibitor. ROS1 is a receptor tyrosine kinase implicated in various cancers.

Case Study: ROS1 Inhibition

Research has indicated that derivatives of this compound can selectively inhibit ROS1 activity, presenting a promising avenue for targeted cancer therapies. The findings suggest that these compounds could be developed into effective treatments for cancers driven by ROS1 mutations .

Synthesis and Derivative Development

The synthesis of this compound has been optimized to yield derivatives with enhanced biological activity. The development of novel derivatives allows for the exploration of structure-activity relationships (SAR) to improve efficacy and reduce side effects.

Table: Comparative Analysis of Derivatives

Compound NameActivity TypeReference
This compoundHBV CpAM
Substituted derivativesROS1 Inhibitor
Novel derivativesEnhanced antiviral activity

Mechanism of Action

The mechanism by which ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the compound’s structure and functional groups. The pathways involved often relate to the inhibition or activation of these targets, leading to the observed biological activities .

Comparison with Similar Compounds

Table 1: Substituent Variations and Properties

Compound Name Substituents Key Features Synthesis Highlights Applications Reference
Ethyl 5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate 5-CH₃, 7-CH₃ SYN/ANTI isomers; rigid structure NaBH₄ reduction of pyrimidine precursor Protein kinase inhibition (cancer research)
Ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate 5-ClPh, 7-CF₃ Enhanced lipophilicity due to CF₃ Multi-component coupling KOR agonist screening
Ethyl 5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate 5-cyclopropyl, 7-CF₃ Improved metabolic stability Copper-catalyzed cyclopropanation Antimicrobial studies
Ethyl 1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate Triazolo core, 2-OHPh Extended π-system Condensation with hydrazine hydrate Fluorescent probes

Key Observations:

Substituent Impact on Bioactivity :

  • Trifluoromethyl (CF₃) groups (e.g., in ) enhance metabolic stability and binding affinity to hydrophobic pockets in target proteins .
  • Methyl groups () increase rigidity, reducing conformational flexibility and improving selectivity for kinase domains .

Synthetic Routes :

  • NaBH₄ reduction () is critical for generating tetrahydropyrimidine rings, whereas copper catalysis () enables regioselective cyclopropanation.
  • Multi-step protocols (e.g., ) achieve yields >80%, but steric hindrance from bulky substituents (e.g., cyclopropyl) may lower efficiency .

Spectral and Analytical Data :

  • $^{13}\text{C}$ NMR chemical shifts for the carboxylate group (δ ~162–166 ppm) are consistent across derivatives .
  • Mass spectrometry confirms molecular weights (e.g., m/z 303.28 for cyclopropyl-CF₃ derivative, ).

Table 2: Pharmacological Profiles

Compound Target IC₅₀/EC₅₀ Mechanism Reference
Ethyl 5,7-dimethyl derivative CDK2 kinase 0.8 µM ATP-competitive inhibition
Ethyl 5-(4-chlorophenyl)-7-CF₃ derivative κ-opioid receptor 120 nM Full agonist
Ethyl 5-cyclopropyl-7-CF₃ derivative E. coli DHFR 4.2 µg/mL Dihydrofolate reductase inhibition

Insights:

  • Kinase Inhibition : Methyl-substituted derivatives () show potent kinase inhibition due to optimal steric fit in ATP-binding pockets.
  • Receptor Agonism : Aryl-CF₃ derivatives () exhibit strong agonist activity at opioid receptors, likely due to enhanced membrane permeability.

Biological Activity

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C10_{10}H12_{12}N4_{4}O2_{2}
  • Molecular Weight : 224.23 g/mol
  • CAS Number : 126352-69-0

The compound features a tetrahydropyrazolo ring fused with a pyrimidine structure, which contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. This compound has been shown to exhibit cytotoxic effects against various cancer cell lines. In vitro studies indicated that derivatives of this compound demonstrated significant inhibition of tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2Apoptosis induction
HeLa (Cervical)12.8Cell cycle arrest
A549 (Lung)18.5ROS generation

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies indicated that it possesses activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory activity. Research has shown that it can inhibit the production of pro-inflammatory cytokines in vitro and reduce inflammation in animal models.

Structure-Activity Relationship (SAR)

The biological activities of this compound can be attributed to specific structural features:

  • Substituents on the Pyrazolo Ring : Modifications at the C-5 position enhance anticancer activity.
  • Carboxylate Group : The presence of the carboxylate moiety is crucial for interaction with biological targets.

Case Studies

  • Anticancer Activity in Breast Cancer Models : A study investigated the effects of this compound on MCF-7 cells. The results demonstrated significant cytotoxicity and a synergistic effect when combined with doxorubicin.
  • Antimicrobial Efficacy Against Resistant Strains : Another study assessed the compound's effectiveness against multidrug-resistant strains of Staphylococcus aureus. The findings indicated that it could serve as a potential lead compound for developing new antibiotics.

Q & A

Q. Critical Parameters :

  • Catalysts : LiHMDS or K₂CO₃ for deprotonation .
  • Temperature : 0–80°C to control regioselectivity .
  • Monitoring : TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .

How do reaction conditions influence the formation of syn- vs. anti-isomers?

Advanced
Isomer formation is sensitive to steric and electronic factors:

  • Reduction Conditions : Reduction of ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate in ethanol favors the anti-isomer (7b), while methyl ester analogs yield inseparable mixtures .
  • Stereochemical Control : Use of chiral catalysts (e.g., Pd/C under hydrogenation) or enantioselective biocatalysis in deep eutectic solvents (DES) enhances enantiomeric excess (e.g., >90% ee in ChCl:Gly/U/Xyl systems) .

Q. Characterization :

  • NMR : Distinct NOE correlations and coupling constants differentiate syn (δ 2.89 ppm, q, J = 7.1 Hz) and anti (δ 1.30 ppm, t, J = 7.6 Hz) isomers .
  • X-ray Crystallography : Confirms absolute configuration (e.g., (5R,7S)-syn vs. (5S,7S)-anti) .

What spectroscopic methods are most reliable for structural confirmation?

Q. Basic

  • ¹H/¹³C NMR : Key signals include the ester carbonyl (δ ~165–170 ppm) and pyrazole protons (δ ~6.5–8.5 ppm). For tetrahydropyrimidine rings, methylene protons appear as multiplets (δ ~2.5–4.5 ppm) .
  • HRMS : Molecular ion peaks (e.g., m/z 321.33 for ethyl 7-(difluoromethyl) derivatives) .
  • IR : Ester C=O stretch (~1700 cm⁻¹) and NH/OH bands (~3300 cm⁻¹) .

How do substituents (e.g., trifluoromethyl) modulate biological activity?

Advanced
Substituents impact pharmacokinetics and target binding:

SubstituentEffect on ActivityExample Compound
TrifluoromethylEnhances metabolic stability5-Ethyl-7-(trifluoromethyl)-...
CyanoImproves enzyme inhibition (e.g., kinase)Ethyl 6-cyanopyrazolo...
Ethyl/PhenylIncreases lipophilicity & bioavailabilitycis-5-(4-Ethylphenyl)-7-methyl...

Q. Mechanistic Insights :

  • Trifluoromethyl groups enhance electron-withdrawing effects, stabilizing interactions with hydrophobic enzyme pockets .
  • Ethyl substituents improve blood-brain barrier penetration in CNS-targeted analogs .

What are its primary applications in medicinal chemistry?

Q. Basic

  • Kinase Inhibition : Derivatives show nM-level activity against p38 MAPK (e.g., AS1940477, IC₅₀ = 2.3 nM) .
  • Anticancer Agents : Pyrazolo[1,5-a]pyrimidines induce apoptosis via caspase-3 activation .
  • Antiviral Scaffolds : Anti-HIV activity through integrase inhibition .

How can enantioselective synthesis be optimized using green chemistry?

Q. Advanced

  • Biocatalysis in DES : CALB lipase in ChCl:Gly/U/Xyl achieves >90% ee in hydrolyzing racemic esters .
  • Microwave-Assisted Synthesis : Reduces reaction time (10–30 min vs. 24 h) and energy consumption .

How should researchers resolve contradictions in reported biological data?

Q. Advanced

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects across studies (e.g., trifluoromethyl vs. nitro groups) .
  • Assay Validation : Use orthogonal methods (e.g., SPR for binding affinity vs. cellular IC₅₀) .
  • Meta-Analysis : Cross-reference crystallography (e.g., PDB 4XYZ) with computational docking .

What functional groups enable further derivatization?

Q. Basic

  • Ester Group : Hydrolysis to carboxylic acid for amide coupling .
  • Pyrazole NH : Alkylation or acylation to modify solubility .
  • Cyano Group : Nucleophilic substitution with amines/thiols .

How does the compound compare to structurally similar analogs?

Q. Advanced

CompoundKey FeatureBiological Activity
Ethyl 6-aminopyrazolo...Amino group at C6Enhanced kinase selectivity
7-Methyl-pyrazolo...Methyl at C7Neuroprotective effects
Zanubrutinib (pyrazolo derivative)Piperidine substituentBTK inhibition (IC₅₀ = 0.2 nM)

What strategies mitigate side reactions during synthesis?

Q. Basic

  • Temperature Control : Maintain ≤80°C to avoid decarboxylation .
  • Protecting Groups : Use Boc for NH protection during alkylation .
  • Catalyst Screening : LiHMDS over NaH for better regioselectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.